(1,3-Dimethylcyclobutyl)methanamine hydrochloride
Description
The compound "(1,3-Dimethylcyclobutyl)methanamine hydrochloride" is a cyclobutane-derived amine salt characterized by methyl substituents at the 1- and 3-positions of the cyclobutyl ring. These derivatives are of interest in pharmaceutical and materials research due to their unique steric and electronic properties. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications.
Properties
IUPAC Name |
(1,3-dimethylcyclobutyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-3-7(2,4-6)5-8;/h6H,3-5,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMXHSPKXQXDEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
(1,3-Dimethylcyclobutyl)methanamine hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1,3-Dimethylcyclobutyl)methanamine hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would depend on the specific context of its use.
Comparison with Similar Compounds
Table 1: Key Properties of Cyclobutyl Methanamine Hydrochloride Analogues
Structural and Electronic Effects
- Phenyl-substituted derivatives (e.g., ) introduce aromaticity and π-π stacking capabilities, which may enhance binding affinity in biological systems .
Electron-Withdrawing Groups :
Physical Properties and Stability
- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, (3,3-Dimethylcyclobutyl)methanamine HCl is supplied as a crystalline solid with stability ≥5 years at -20°C .
- Thermal Stability : The trifluoromethylphenyl derivative (CAS 1039932-76-7) has a predicted boiling point of 248.4°C, suggesting moderate thermal stability suitable for high-temperature reactions .
Biological Activity
(1,3-Dimethylcyclobutyl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Preliminary studies suggest it may act as a modulator of neurotransmitter systems, particularly in the central nervous system.
1. Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 15.2 | Induction of apoptosis |
| Lung Cancer | 12.5 | Inhibition of cell cycle progression |
| Colon Cancer | 10.8 | Modulation of signaling pathways |
These findings suggest that the compound may interfere with critical pathways involved in tumor growth and survival.
2. Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. Animal models have shown that it can reduce neuroinflammation and oxidative stress, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
A study conducted on mice subjected to neurotoxic agents revealed that administration of this compound significantly improved cognitive function and reduced neuronal damage compared to control groups.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary data indicate that this compound has favorable absorption characteristics with a moderate half-life, allowing for sustained biological activity.
Safety and Toxicity
Toxicological assessments have shown that the compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
